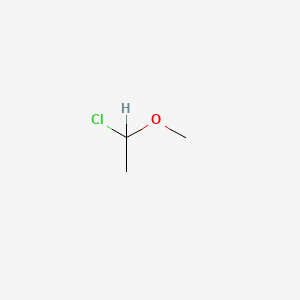

1-chloro-1-methoxyethane

Description

BenchChem offers high-quality 1-chloro-1-methoxyethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-chloro-1-methoxyethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(4)5-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWELSYQNDFTISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934819 | |

| Record name | 1-Chloro-1-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-87-0 | |

| Record name | 1-Chloroethylmethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-chloro-1-methoxyethane: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 1-chloro-1-methoxyethane (CAS No. 1538-87-0), a versatile and highly reactive α-chloroether of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. The document elucidates the compound's core chemical and physical properties, explores its electronic structure and reactivity through advanced spectroscopic and computational analyses, details its primary synthetic routes, and discusses its critical applications, particularly as a precursor for the methoxymethyl (MOM) protecting group. This guide is structured to deliver not only factual data but also field-proven insights into the causality behind its chemical behavior and experimental methodologies, ensuring a self-validating and authoritative resource.

Introduction and Chemical Identity

1-chloro-1-methoxyethane, also known as α-chloroethyl methyl ether, is a halogenated ether with the chemical formula C₃H₇ClO. Its structure features a chiral center at the carbon atom bonded to both the chlorine and the methoxy group, rendering it a valuable reagent in stereoselective synthesis. The presence of an oxygen atom alpha to the chlorine-bearing carbon atom profoundly influences its reactivity, making it a potent electrophile. This inherent reactivity is the cornerstone of its utility in a wide array of chemical transformations.

The significance of 1-chloro-1-methoxyethane in organic synthesis is largely attributed to its role as a reactive electrophile. The juxtaposition of an oxygen atom and a chlorine atom on the same carbon facilitates the departure of the chloride ion, leading to the formation of a resonance-stabilized oxocarbenium ion.[1] This high degree of reactivity enables its participation in numerous nucleophilic substitution reactions.[1] One of its most prominent applications is in the introduction of the methoxymethyl (MOM) protecting group for alcohols, a strategy favored in multi-step syntheses due to the MOM group's ease of installation under basic conditions and its stability across a broad spectrum of non-acidic reagents.[1]

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of 1-chloro-1-methoxyethane is paramount for its safe handling, application in synthesis, and for quality control. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClO | [2][3] |

| Molecular Weight | 94.54 g/mol | [2][3] |

| CAS Registry Number | 1538-87-0 | [1] |

| Density | 0.982 - 0.991 g/cm³ | [3][4][5] |

| Boiling Point | 56.6 - 73 °C | [3][4][5] |

| Flash Point | 6.1 °C | [4][5] |

| Refractive Index | 1.384 - 1.400 | [3][5] |

| XLogP3 | 1.2 | [2][5] |

| InChIKey | QWELSYQNDFTISP-UHFFFAOYSA-N | [1][3] |

These properties are critical for designing reaction conditions, such as solvent selection and temperature control, as well as for purification processes like distillation.

Advanced Spectroscopic Analysis: Elucidating Structure and Reactivity

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 1-chloro-1-methoxyethane. The interplay of the electronegative chlorine and oxygen atoms creates a unique electronic environment that is clearly discernible in its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular architecture and dynamic behavior of 1-chloro-1-methoxyethane.[1] The molecule possesses three distinct proton environments and three unique carbon environments, each influenced by the neighboring electronegative atoms.[1]

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three distinct signals:

-

A singlet for the methoxy (-OCH₃) protons.

-

A doublet for the methyl (CH-CH₃) protons.

-

A quartet for the methine (-CHCl-) proton.

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Splitting Pattern |

| -OCH₃ | ~3.4 - 3.6 | Singlet (s) |

| -CHCl-CH ₃ | ~1.6 - 1.8 | Doublet (d) |

| -CH Cl- | ~5.6 - 5.8 | Quartet (q) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will exhibit three signals, with the carbon atom attached to both chlorine and oxygen being significantly deshielded.

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| -OC H₃ | ~58 - 62 |

| -CHCl-C H₃ | ~23 - 27 |

| -C HCl- | ~95 - 105 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to vibrational energy level transitions.[1] The IR spectrum of 1-chloro-1-methoxyethane is expected to display characteristic absorption bands for C-H, C-O, and C-Cl bonds. C-H stretching vibrations for alkanes are typically observed in the 2850-3000 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.[1] A key feature in the mass spectrum of 1-chloro-1-methoxyethane is the isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two m/z units, with the M+2 peak having roughly one-third the intensity of the M⁺ peak.[1]

Reactivity and Mechanistic Insights

The chemical behavior of 1-chloro-1-methoxyethane is dominated by the lability of the C-Cl bond, which is activated by the adjacent methoxy group. This structural feature renders it a potent alkylating agent.[1]

Nucleophilic Substitution Reactions

1-chloro-1-methoxyethane readily undergoes nucleophilic substitution reactions. The presence of the oxygen atom facilitates the departure of the chloride leaving group through the formation of a resonance-stabilized oxocarbenium ion intermediate.[1] This high reactivity allows it to participate in a variety of Sₙ1 and Sₙ2 type reactions, depending on the nucleophile, solvent, and reaction conditions.[1]

Caption: Generalized Sₙ2 reaction pathway for 1-chloro-1-methoxyethane.

Formation of the Methoxymethyl (MOM) Protecting Group

A paramount application of 1-chloro-1-methoxyethane's reactivity is in the protection of alcohols as methoxymethyl (MOM) ethers. This is typically achieved by deprotonating the alcohol with a non-nucleophilic base, followed by reaction with the α-chloroether.[1] The MOM group is valued for its stability under a wide range of conditions and its facile removal under acidic conditions.[1]

Caption: Two-step mechanism for the protection of an alcohol as a MOM ether.

C-O Bond Cleavage

While the C-Cl bond is the most reactive site, the C-O ether linkage can be cleaved under more forcing conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).[1] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.[1]

Synthesis and Manufacturing

The primary and well-established route for the synthesis of 1-chloro-1-methoxyethane involves a two-step process starting from acetaldehyde and methanol.[1]

-

Acetal Formation: Acetaldehyde and methanol undergo an acid-catalyzed condensation to form 1,1-dimethoxyethane. This equilibrium-driven reaction is pushed towards the product by the removal of water.

-

Chlorination: The resulting acetal is then cleaved using a chlorinating agent to yield 1-chloro-1-methoxyethane.

A generalized experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of 1-chloro-1-methoxyethane

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

-

Acetaldehyde

-

Methanol

-

Anhydrous Hydrogen Chloride (gas) or a suitable acid catalyst

-

Chlorinating agent (e.g., thionyl chloride)

-

Anhydrous calcium chloride

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube

-

Condenser

-

Distillation apparatus

Procedure:

Step 1: Formation of 1,1-dimethoxyethane

-

In a round-bottom flask cooled in an ice bath, combine acetaldehyde and an excess of methanol.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution with stirring, or add the acid catalyst portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at a low temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Neutralize the excess acid with a suitable base (e.g., sodium methoxide).

-

Filter the mixture and remove the excess methanol under reduced pressure.

-

Distill the crude product to obtain pure 1,1-dimethoxyethane.

Step 2: Chlorination of 1,1-dimethoxyethane

-

To the purified 1,1-dimethoxyethane in a clean, dry flask, slowly add the chlorinating agent at a controlled temperature.

-

Stir the reaction mixture until the conversion is complete.

-

Carefully quench any unreacted chlorinating agent.

-

Isolate the crude 1-chloro-1-methoxyethane.

-

Purify the product by distillation under reduced pressure.

Applications in Research and Drug Development

Beyond its use as a protecting group precursor, the reactivity of 1-chloro-1-methoxyethane makes it a valuable intermediate in various carbon-carbon bond-forming reactions. For instance, it can be converted into phosphorus ylides, which are key reagents in the Wittig reaction for the synthesis of enol ethers.[1] These enol ethers, in turn, are versatile precursors to aldehydes and ketones.[1]

Safety and Handling

1-chloro-1-methoxyethane is a flammable liquid and should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is crucial to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

1-chloro-1-methoxyethane is a fundamentally important reagent in modern organic synthesis. Its unique chemical properties, stemming from the interplay of the chloro and methoxy functionalities, enable a wide range of synthetic transformations. A thorough understanding of its reactivity, guided by spectroscopic analysis and mechanistic principles, is essential for its effective and safe utilization in research, development, and manufacturing. This guide has provided a comprehensive overview of its core attributes to support the endeavors of scientists and professionals in the chemical sciences.

References

-

(1R)-1-chloro-1-methoxyethane | C3H7ClO | CID 60204930 - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]

-

1-chloro-1-methoxyethane - Stenutz. (n.d.). Retrieved December 31, 2025, from [Link]

-

1-chloro-1-methoxyethane - LookChem. (n.d.). Retrieved December 31, 2025, from [Link]

Sources

An In-depth Technical Guide to 1-chloro-1-methoxyethane (CAS 1538-87-0)

This guide provides a comprehensive technical overview of 1-chloro-1-methoxyethane, a versatile and reactive α-chloroether of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document delves into the core chemical principles, practical applications, and critical safety protocols associated with this compound, aiming to equip the reader with both fundamental knowledge and actionable insights.

Core Chemical Identity and Physicochemical Properties

1-chloro-1-methoxyethane, identified by the CAS number 1538-87-0, is a halogenated ether with the molecular formula C₃H₇ClO.[1][2] Its structure features a chiral center at the carbon atom bonded to both the chlorine and the methoxy group. This seemingly simple molecule packs a considerable punch in terms of reactivity, largely dictated by the electronic influence of the adjacent oxygen and chlorine atoms.

A summary of its key physicochemical properties is presented below for quick reference. This data is crucial for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Weight | 94.54 g/mol [1] |

| Boiling Point | 73 °C[1] |

| Density | 0.991 g/mL[3] |

| Flash Point | 6.1 °C |

| Vapor Pressure | 239 mmHg at 25°C |

| Appearance | Colorless to brown liquid |

Synthesis and Purification: A Practical Approach

The most established and reliable method for the synthesis of 1-chloro-1-methoxyethane is a two-step process commencing with the acid-catalyzed reaction of acetaldehyde and methanol to form the acetal, 1,1-dimethoxyethane.[1] This intermediate is then subjected to cleavage with a chlorinating agent to yield the desired product.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of 1-chloro-1-methoxyethane.

Detailed Experimental Protocol (Adapted from related procedures)

Step 1: Synthesis of 1,1-Dimethoxyethane

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetaldehyde (1.0 eq) and methanol (2.2 eq).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by GC-MS.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium methoxide) and then filter.

-

Fractionally distill the filtrate to obtain pure 1,1-dimethoxyethane.

Step 2: Synthesis of 1-chloro-1-methoxyethane

-

In a three-necked flask fitted with a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap, place the synthesized 1,1-dimethoxyethane (1.0 eq).

-

Cool the flask in an ice bath and add thionyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction is complete (monitored by GC-MS).

-

Carefully distill the reaction mixture to obtain crude 1-chloro-1-methoxyethane.

Purification

Due to its reactive nature, purification of 1-chloro-1-methoxyethane requires care. Simple distillation is often sufficient for removing non-volatile impurities.[4] For higher purity, fractional distillation under atmospheric or reduced pressure is recommended.[4] It is crucial to use dry glassware and to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Reactivity and Mechanistic Insights

The synthetic utility of 1-chloro-1-methoxyethane stems from its high reactivity as an electrophile. The presence of the oxygen atom adjacent to the chlorine-bearing carbon greatly facilitates the departure of the chloride ion, leading to the formation of a resonance-stabilized oxocarbenium ion.[1] This intermediate is highly susceptible to attack by a wide range of nucleophiles.

Caption: Resonance-stabilized oxocarbenium ion formation.

This reactivity profile allows 1-chloro-1-methoxyethane to participate in a variety of nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2-like mechanism depending on the nucleophile, solvent, and reaction conditions.[1]

Applications in Organic Synthesis

Introduction of the Methoxymethyl (MOM) Protecting Group

One of the most prominent applications of α-chloroethers is in the introduction of the methoxymethyl (MOM) protecting group for alcohols. While chloromethyl methyl ether (MOM-Cl) is more commonly used for this purpose, 1-chloro-1-methoxyethane can be used to introduce the related 1-methoxyethyl protecting group. The MOM group is valued for its ease of installation under basic conditions and its stability across a wide range of non-acidic reagents, with deprotection readily achieved under acidic conditions.[1]

General Protocol for MOM Protection of an Alcohol:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).[5]

-

Cool the solution to 0 °C in an ice bath.

-

Add 1-chloro-1-methoxyethane (or more commonly, MOM-Cl) (1.2-1.5 eq) dropwise to the stirred solution.[6]

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Role as a Versatile Alkylating Agent

The electrophilic nature of 1-chloro-1-methoxyethane makes it an effective alkylating agent for a variety of nucleophiles, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.[1] This reactivity is harnessed in the synthesis of fine chemicals and pharmaceutical intermediates.[1]

-

C-O Bond Formation: Reaction with alcohols and alkoxides yields ethers.

-

C-N Bond Formation: Amines can act as nucleophiles to form substituted ammonium salts or, after deprotonation, the corresponding substituted amines.

-

C-S Bond Formation: Thiols and thiolates react to form thioethers.

-

C-C Bond Formation: Organometallic reagents, such as Grignard reagents, react to form new carbon-carbon bonds.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data for 1-chloro-1-methoxyethane is essential for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Proton Environment | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.4 - 3.6 | Singlet (s) | N/A | |

| -CHCl-CH ₃ | ~1.6 - 1.8 | Doublet (d) | ~5-7 | |

| -CH Cl- | ~5.6 - 5.8 | Quartet (q) | ~5-7 |

| ¹³C NMR | Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| -OC H₃ | ~58 - 62 | |

| -CHCl-C H₃ | ~23 - 27 | |

| -C HCl- | ~95 - 105 |

Note: Predicted chemical shifts may vary based on the solvent and experimental conditions.[1]

Mass Spectrometry (MS)

The mass spectrum of 1-chloro-1-methoxyethane will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A key diagnostic feature is the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in an M+2 peak with roughly one-third the intensity of the M⁺ peak for any fragment containing a chlorine atom.[1] Common fragmentation pathways include α-cleavage (loss of a methyl radical) and cleavage of the C-O or C-Cl bonds.[7]

Safety, Handling, and Disposal

As with all reactive chemical reagents, and particularly α-chloroethers, stringent safety protocols must be followed when handling 1-chloro-1-methoxyethane.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton). Double gloving is recommended.

-

Body Protection: A flame-retardant lab coat, and for larger quantities, a chemical-resistant apron or suit.

-

Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Decontamination Procedures

-

Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent and then soap and water.

-

Major Spills: Evacuate the area and alert others. Contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal

1-chloro-1-methoxyethane and any materials contaminated with it must be disposed of as hazardous waste. It should be collected in a designated, sealed, and properly labeled container for chlorinated waste.[8] Do not mix with non-halogenated waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

Recycling & Disposal - European Chlorinated Solvents Association. (URL: [Link])

-

IN SITU GENERATION OF CHLOROMETHYL METHYL ETHER AND ITS APPLICATION IN THE METHOXYMETHYLATION OF AN ALCOHOL - Organic Syntheses. (URL: [Link])

-

Disposal of Waste Solvents - NUS Chemistry. (URL: [Link])

-

1,5-DICHLORO-2,4-PENTANEDIONE - Organic Syntheses. (URL: [Link])

-

REDUCTION OF ORGANIC HALIDES BY MAGNESIUM AND 2-PROPANOL - Organic Syntheses. (URL: [Link])

-

MESITALDEHYDE - Organic Syntheses. (URL: [Link])

-

Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (URL: [Link])

-

Guide for Chemical Spill Response - American Chemical Society. (URL: [Link])

-

1-chloro-1-methoxyethane - Stenutz. (URL: [Link])

-

STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (URL: [Link])

-

Chemical spills procedure: A guide - Hyde Park Environmental News. (URL: [Link])

-

PREPARATION OF 2-CHLORO-1-(1-ETHOXYVINYL)PYRIDINIUM TRIFLATE - Organic Syntheses. (URL: [Link])

-

Guidance on Storage and Handling of Chlorinated Solvents - Euro Chlor. (URL: [Link])

-

Methoxymethyl ether - Wikipedia. (URL: [Link])

-

How To: Purify by Distillation - Department of Chemistry : University of Rochester. (URL: [Link])

-

Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts. (URL: [Link])

-

Mass spectrometry 1 - Chemistry LibreTexts. (URL: [Link])

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. (URL: [Link])

-

1-chloro-1-methoxyethane (C3H7ClO) - PubChemLite. (URL: [Link])

-

1-chloro-1-methoxyethane - Stenutz. (URL: [Link])

-

1-chloro-1-methoxyethane - LookChem. (URL: [Link])

-

(1R)-1-chloro-1-methoxyethane | C3H7ClO | CID 60204930 - PubChem. (URL: [Link])

-

MOM Ethers - Organic Chemistry Portal. (URL: [Link])

-

C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN - D-Scholarship@Pitt. (URL: [Link])

-

Proton NMR chemical shifts and coupling constants for brain metabolites - Wiley Online Library. (URL: [Link])

-

C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

CIS-1-CHLORO-2-METHOXYETHENE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Review of “Natural Product Synthesis” on Nature Chemistry (2011~2013) - The Dong Group. (URL: [Link])

- Preparation of 2-chloro-1,1,1-trialkoxyethane - Google P

-

Natural product anticipation through synthesis - PMC - NIH. (URL: [Link])

-

Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC - NIH. (URL: [Link])

-

Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC - PubMed Central. (URL: [Link])

Sources

- 1. 1-chloro-1-methoxyethane | 1538-87-0 | Benchchem [benchchem.com]

- 2. 1-chloro-1-methoxyethane [stenutz.eu]

- 3. chemkleancorp.com [chemkleancorp.com]

- 4. How To [chem.rochester.edu]

- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

synthesis of 1-chloro-1-methoxyethane from acetaldehyde

An In-depth Technical Guide to the Synthesis of 1-Chloro-1-methoxyethane from Acetaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-1-methoxyethane, a versatile α-chloroether, starting from acetaldehyde. As a potent electrophile and alkylating agent, 1-chloro-1-methoxyethane serves as a valuable intermediate in organic synthesis, particularly for the introduction of the 1-methoxyethyl protecting group. This document, intended for researchers and drug development professionals, details the underlying chemical principles, reaction mechanisms, and a validated, step-by-step experimental protocol. Emphasis is placed on the rationale behind procedural choices, safety considerations for all reagents, and robust methods for product purification and characterization.

Introduction and Strategic Overview

α-Chloroethers are a class of highly reactive organic compounds characterized by the R-O-C(Cl)-R' functional group. Their reactivity stems from the presence of an oxygen atom adjacent to the chlorine-bearing carbon, which facilitates the departure of the chloride ion via the formation of a resonance-stabilized oxocarbenium ion.[1] This inherent reactivity makes them powerful alkylating agents and useful intermediates in complex synthetic pathways.[1]

The can be approached via two primary mechanistic pathways. The most direct conceptual route involves the acid-catalyzed reaction of acetaldehyde with one equivalent of methanol to form a hemiacetal, followed by substitution of the hydroxyl group with a chloride ion.[2][3][4] However, a more controlled and higher-yielding approach, which will be the focus of this guide's experimental protocol, proceeds through a two-step sequence:

-

Acetal Formation: Reaction of acetaldehyde with an excess of methanol to form the more stable 1,1-dimethoxyethane (acetaldehyde dimethyl acetal).[5][6][7]

-

Acetal Cleavage and Chlorination: Selective cleavage of the acetal with a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or acetyl chloride (CH₃COCl), to yield the target α-chloroether.[1]

This two-step process is generally preferred in a laboratory setting as it allows for the isolation and purification of the acetal intermediate, leading to a cleaner final product and more reproducible outcomes.

Reaction Mechanism and Rationale

The conversion of acetaldehyde to 1-chloro-1-methoxyethane hinges on the chemistry of the carbonyl group and its derivatives. The following sections elucidate the mechanistic details of the recommended two-step synthetic pathway.

Step 1: Acid-Catalyzed Acetal Formation

The first stage is the conversion of acetaldehyde to 1,1-dimethoxyethane. This reaction is a classic example of nucleophilic addition to a carbonyl group.[8]

-

Protonation of the Carbonyl: An acid catalyst (e.g., dry HCl) protonates the carbonyl oxygen of acetaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Deprotonation and Hemiacetal Formation: A subsequent deprotonation step yields the 1-methoxyethanol hemiacetal intermediate. In neutral or buffered solutions, this hemiacetal is the major product.[7][9]

-

Formation of the Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, turning it into a good leaving group (H₂O). The departure of water results in a resonance-stabilized oxocarbenium ion.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the oxocarbenium ion.

-

Final Deprotonation: Deprotonation of the resulting intermediate yields the final product, 1,1-dimethoxyethane (an acetal), and regenerates the acid catalyst.

All steps in this mechanism are reversible.[8] To ensure a high yield of the acetal, the reaction is typically conducted with an excess of methanol, and measures may be taken to remove the water formed during the reaction, thereby driving the equilibrium toward the product side according to Le Châtelier's principle.

Step 2: Chlorination of 1,1-Dimethoxyethane

The conversion of the stable acetal to the reactive α-chloroether is achieved using a chlorinating agent. Using thionyl chloride (SOCl₂) as an example, the mechanism proceeds as follows:

-

Activation of a Methoxy Group: One of the methoxy groups of the acetal acts as a nucleophile, attacking the sulfur atom of thionyl chloride.

-

Elimination and Oxocarbenium Ion Formation: A concerted or stepwise elimination of a chlorosulfite intermediate and sulfur dioxide occurs, leading to the formation of the same resonance-stabilized oxocarbenium ion seen in the acetal formation mechanism.

-

Nucleophilic Attack by Chloride: The chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbocation, forming the C-Cl bond and yielding the final product, 1-chloro-1-methoxyethane.

This method provides a clean conversion, with the byproducts (SO₂ and HCl) being gaseous, which simplifies workup.

Logical Workflow: Two-Step Synthesis

Sources

- 1. 1-chloro-1-methoxyethane | 1538-87-0 | Benchchem [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. (A) Acetaldehyde forms hemiacetal with CH3OH in the presence of dry HCl. (R) Hemiacetal contains both alcohol and alkoxy group. [infinitylearn.com]

- 4. Hemiacetal - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. organicchemexplained.com [organicchemexplained.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analysis of 1-Chloro-1-Methoxyethane

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-chloro-1-methoxyethane (C₃H₇ClO), a chiral α-chloro ether of significant interest in organic synthesis. The document elucidates the molecule's fundamental structural features, drawing upon a synthesis of spectroscopic, spectrometric, and computational data. Key discussions include an in-depth analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, a breakdown of its mass spectrometric fragmentation patterns, and an exploration of its conformational landscape and stereochemical implications. The guide further details established protocols for its synthesis and purification, grounding theoretical understanding in practical application. This document is intended to serve as a vital resource for researchers leveraging 1-chloro-1-methoxyethane as a reactive intermediate and building block in the development of novel chemical entities.

Introduction: The Significance of an Archetypal α-Chloro Ether

1-Chloro-1-methoxyethane stands as a quintessential example of an α-chloro ether, a class of compounds characterized by the presence of a chlorine and an alkoxy group on the same carbon atom. This unique structural motif imbues the molecule with a high degree of reactivity, primarily as a potent electrophile. The presence of the adjacent oxygen atom greatly facilitates the departure of the chloride ion, leading to the formation of a resonance-stabilized oxocarbenium ion.[1] This inherent reactivity makes 1-chloro-1-methoxyethane a valuable reagent in a variety of organic transformations, including its use in the introduction of protecting groups and in the formation of new carbon-carbon and carbon-heteroatom bonds.[1] A thorough understanding of its structural and stereochemical properties is therefore paramount for its effective and predictable application in complex synthetic endeavors.

Molecular Structure and Stereochemistry

1-Chloro-1-methoxyethane possesses a single stereocenter at the carbon atom bearing both the chlorine and methoxy groups. Consequently, it exists as a pair of enantiomers: (R)-1-chloro-1-methoxyethane and (S)-1-chloro-1-methoxyethane.

Conformational Analysis

Key Bond Parameters (Predicted)

Precise experimental determination of bond lengths and angles for 1-chloro-1-methoxyethane through techniques like gas-phase electron diffraction or microwave spectroscopy has not been extensively reported. However, computational chemistry provides reliable estimates for these parameters.

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle | Predicted Angle (°) |

| C-Cl | ~1.78 | Cl-C-O | ~109.5 |

| C-O (ether) | ~1.42 | Cl-C-C | ~109.5 |

| C-O (methoxy) | ~1.43 | O-C-C | ~109.5 |

| C-C | ~1.53 | C-O-C | ~112.0 |

Note: These values are estimates based on typical bond lengths and angles for similar molecules and may vary depending on the computational method used.

Spectroscopic and Spectrometric Characterization

The elucidation of the structure of 1-chloro-1-methoxyethane relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of the atoms in 1-chloro-1-methoxyethane.[1]

The proton NMR spectrum of 1-chloro-1-methoxyethane is predicted to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.[1]

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Partner(s) |

| -OCH₃ | 3.4 - 3.6 | Singlet (s) | None |

| -CHCl - | 5.6 - 5.8 | Quartet (q) | -CH₃ |

| -CH₃ | 1.6 - 1.8 | Doublet (d) | -CHCl- |

The downfield chemical shift of the methine proton (-CHCl-) is a direct consequence of the deshielding effects of the adjacent electronegative chlorine and oxygen atoms.[1]

The proton-decoupled ¹³C NMR spectrum is expected to show three signals, one for each unique carbon atom.[1]

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -OC H₃ | 58 - 62 |

| -C HCl- | 95 - 105 |

| -C H₃ | 23 - 27 |

The carbon atom bonded to both chlorine and oxygen (-CHCl-) experiences the most significant downfield shift due to the additive deshielding effects of these two electronegative atoms.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 1-chloro-1-methoxyethane provides valuable information about the functional groups present in the molecule.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) stretching | 2850 - 3000 | Medium |

| C-O (ether) stretching | 1050 - 1260 | Strong |

| C-Cl stretching | 600 - 800 | Medium |

The strong absorption band in the 1050-1260 cm⁻¹ region is characteristic of the C-O stretching vibration in ethers.[1]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of 1-chloro-1-methoxyethane.

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule (94.54 g/mol ). A key feature in the mass spectrum is the isotopic pattern of chlorine. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two m/z units, with the M+2 peak having about one-third the intensity of the M⁺ peak.[1]

Common fragmentation pathways for α-chloro ethers include α-cleavage, leading to the loss of a chlorine radical (•Cl) or a methoxy radical (•OCH₃), and the formation of the highly stable oxocarbenium ion.

Chemical Reactivity and Mechanistic Insights

The structural features of 1-chloro-1-methoxyethane directly govern its chemical reactivity.

Nucleophilic Substitution Reactions

As a potent alkylating agent, 1-chloro-1-methoxyethane readily undergoes nucleophilic substitution reactions. The reaction proceeds through a mechanism that is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. The key to its reactivity is the ability of the oxygen atom to stabilize the developing positive charge at the α-carbon as the chloride leaving group departs, facilitating the formation of a resonance-stabilized oxocarbenium ion intermediate.[1]

Caption: Formation of the resonance-stabilized oxocarbenium ion.

This highly electrophilic intermediate is then readily attacked by a wide range of nucleophiles, including alcohols, amines, and carbanions.[1]

Role in Stereoselective Synthesis

The chiral nature of 1-chloro-1-methoxyethane makes it a valuable tool in stereoselective synthesis. When reacting with a prochiral nucleophile or in the presence of a chiral catalyst, the enantiopure forms of 1-chloro-1-methoxyethane can be used to introduce a new stereocenter with a predictable configuration. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of both the substrate and the nucleophile, as well as the reaction conditions.

Experimental Protocols

Synthesis of 1-Chloro-1-methoxyethane

A well-established method for the synthesis of 1-chloro-1-methoxyethane involves a two-step process starting from acetaldehyde and methanol.[1]

Step 1: Formation of 1,1-Dimethoxyethane (Acetal)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetaldehyde and an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux to drive the formation of the acetal, 1,1-dimethoxyethane. The removal of water, for example by using a Dean-Stark apparatus, will drive the equilibrium towards the product.

-

After the reaction is complete (monitored by TLC or GC), neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.

Step 2: Chlorination of 1,1-Dimethoxyethane

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and potentially hazardous reagents.

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 1,1-dimethoxyethane in an anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or acetyl chloride, to the stirred solution. The reaction is often exothermic.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

-

Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

Purification

The crude 1-chloro-1-methoxyethane is typically purified by fractional distillation under atmospheric or reduced pressure. The boiling point of 1-chloro-1-methoxyethane is approximately 73 °C.

Sources

Unveiling the Physicochemical Landscape of α-Chloroethers: A Technical Guide for Researchers

Foreword

α-Chloroethers represent a fascinating and highly versatile class of organic compounds. Their unique structural feature, an ether oxygen atom and a chlorine atom attached to the same carbon, imparts a distinct reactivity profile that has been extensively exploited in organic synthesis. However, the very features that make them powerful reagents also contribute to their inherent instability and specific handling requirements. For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of α-chloroethers is not merely academic; it is a cornerstone of safe and effective experimental design, process development, and compound characterization.

This technical guide provides an in-depth exploration of the core physical properties of α-chloroethers. Moving beyond a simple compilation of data, this document delves into the underlying stereoelectronic principles that govern their behavior, offers practical guidance on their experimental determination, and provides a comprehensive overview of their spectroscopic signatures. It is our hope that this guide will serve as a valuable resource, empowering researchers to work with these potent intermediates confidently and effectively.

Molecular Architecture and the Influence of the Anomeric Effect

The defining structural characteristic of an α-chloroether is the C-O-C-Cl linkage. The presence of two electronegative atoms, oxygen and chlorine, on the same carbon atom creates a unique electronic environment that profoundly influences the molecule's conformation, stability, and reactivity.

A key stereoelectronic principle governing the structure of α-chloroethers is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent on a carbon atom adjacent to a heteroatom in a saturated ring to occupy the axial position, a deviation from what would be predicted based on steric hindrance alone. While originally described in the context of carbohydrate chemistry, the anomeric effect is also a significant factor in acyclic systems like many α-chloroethers.[1]

The anomeric effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ether oxygen and the antibonding σ* orbital of the C-Cl bond. For this interaction to be maximal, the lone pair orbital and the σ* orbital must be anti-periplanar, a geometry that is often more readily achieved in a gauche or axial conformation.[2] This stereoelectronic preference can also be understood in terms of dipole minimization; the axial or gauche conformation often results in a lower overall molecular dipole moment compared to the anti or equatorial conformation.[3]

The practical implication of the anomeric effect in α-chloroethers is a significant influence on their conformational equilibrium, which in turn affects their physical properties such as boiling point and solubility, as well as their reactivity.

Diagram: The Anomeric Effect in an Acyclic α-Chloroether

Caption: Gauche conformation favored by the anomeric effect.

Key Physical Properties of α-Chloroethers

The physical properties of α-chloroethers are a direct consequence of their molecular structure, intermolecular forces, and inherent reactivity.

Boiling Point

The boiling points of α-chloroethers are primarily influenced by their molecular weight and the nature of their intermolecular forces. As with other homologous series, the boiling point generally increases with increasing carbon chain length due to stronger van der Waals forces.[4][5] However, the presence of the polar C-O and C-Cl bonds introduces dipole-dipole interactions, which are stronger than the London dispersion forces found in alkanes of similar molecular weight.[6] Consequently, α-chloroethers tend to have boiling points that are comparable to or slightly higher than alkanes of similar molar mass.[7]

It is crucial to note that many α-chloroethers are thermally labile and can decompose upon heating, especially in the presence of impurities.[8] Therefore, distillation should be carried out with caution, preferably under reduced pressure to lower the boiling point and minimize decomposition.[9][10]

Table 1: Boiling Points of Selected α-Chloroethers

| Compound | Molecular Formula | Boiling Point (°C) | Reference(s) |

| Chloromethyl methyl ether | C₂H₅ClO | 55-57 | |

| Chloromethyl ethyl ether | C₃H₇ClO | 83 | [11] |

| 2-Chloroethyl methyl ether | C₃H₇ClO | 89-90 | [8] |

Solubility

The solubility of α-chloroethers follows the "like dissolves like" principle. They are generally soluble in a wide range of common organic solvents, including ethers, halogenated hydrocarbons, and aromatic solvents.[12] Their solubility in these nonpolar to moderately polar solvents is attributed to the favorable van der Waals and dipole-dipole interactions between the solute and solvent molecules.

The solubility of α-chloroethers in water is limited. While the ether oxygen can act as a hydrogen bond acceptor, the overall hydrophobic character of the alkyl chain and the presence of the chloro group restrict their miscibility with water. Lower molecular weight α-chloroethers exhibit some solubility in water, but this decreases rapidly as the carbon chain length increases.[7][13] It is important to consider that α-chloroethers can react with water, undergoing hydrolysis to form an aldehyde, an alcohol, and hydrochloric acid. This reactivity can complicate solubility assessments in aqueous media.

Table 2: Solubility of Selected α-Chloroethers

| Compound | Solubility in Water | Solubility in Organic Solvents | Reference(s) |

| Chloromethyl methyl ether | Reacts | Soluble in ethanol, ether, acetone | [8] |

| 2-Chloroethyl methyl ether | Soluble (60 g/L at 20°C) | Soluble in common organic solvents | [14] |

Density and Refractive Index

The density of α-chloroethers is typically greater than that of water, a consequence of the presence of the heavier chlorine atom. As with boiling points, density generally increases with increasing molecular weight within a homologous series.

The refractive index is another important physical constant used for the identification and purity assessment of liquid organic compounds. The refractive indices of α-chloroethers are readily measurable and provide a valuable characterization parameter.

Table 3: Density and Refractive Index of Selected α-Chloroethers

| Compound | Density (g/mL at 20°C) | Refractive Index (n_D at 20°C) | Reference(s) |

| Chloromethyl methyl ether | 1.06 | 1.397 | [15] |

| Chloromethyl ethyl ether | ~1.019 (at 15°C) | 1.404 | [11] |

| 2-Chloroethyl methyl ether | 1.035 (at 25°C) | 1.408 | [8] |

Stability and Handling Considerations

α-Chloroethers are known for their limited stability and should be handled with appropriate precautions. Their reactivity stems from the lability of the carbon-chlorine bond, which is activated by the adjacent ether oxygen.

Thermal Decomposition

Many α-chloroethers are susceptible to thermal decomposition, particularly upon heating to their atmospheric boiling points.[8] The decomposition pathways can be complex and may generate hazardous byproducts. For instance, chloromethyl methyl ether can decompose to produce toxic fumes of hydrogen chloride.[8] Distillation of these compounds should therefore be performed under reduced pressure to minimize the required temperature.[9][16] It is also advisable to use fresh, purified samples for reactions, as impurities can catalyze decomposition.

Hydrolysis

α-Chloroethers are readily hydrolyzed by water and other nucleophilic reagents. The hydrolysis reaction typically proceeds via an S_N1-like mechanism, involving the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield an aldehyde, an alcohol, and hydrochloric acid. The rate of hydrolysis can be significant, and α-chloroethers should be protected from moisture during storage and handling.

Diagram: Hydrolysis of an α-Chloroether

Caption: S_N1-like hydrolysis of an α-chloroether.

Safe Handling and Storage

Due to their reactivity and potential toxicity, α-chloroethers must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] They should be stored in tightly sealed containers in a cool, dry, and dark place, away from moisture and incompatible materials. Many α-chloroethers are also flammable and should be kept away from ignition sources. For thermally sensitive compounds, distillation should be performed behind a safety shield.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of α-chloroethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide valuable structural information.

-

¹H NMR: The proton(s) on the carbon bearing both the oxygen and chlorine atoms (the α-proton) are significantly deshielded and typically appear in the downfield region of the spectrum, usually between δ 5.0 and 6.0 ppm.[18][19] The exact chemical shift is influenced by the nature of the other substituents on the ether. Protons on carbons adjacent to the ether oxygen (β-protons) also experience a downfield shift, typically appearing in the range of δ 3.3-4.5 ppm.[13][17]

-

¹³C NMR: The α-carbon atom is also highly deshielded and resonates at a significantly downfield chemical shift, often in the range of δ 80-100 ppm. The chemical shifts of other carbon atoms in the molecule are consistent with those expected for similar ether or alkyl environments.

Infrared (IR) Spectroscopy

The IR spectra of α-chloroethers are characterized by several key absorption bands.

-

C-O Stretching: A strong, characteristic C-O stretching vibration is typically observed in the region of 1000-1200 cm⁻¹.[15] The exact position and intensity of this band can provide clues about the structure of the ether.

-

C-Cl Stretching: The C-Cl stretching vibration usually appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.[20] This absorption can sometimes be weak and may be obscured by other bands.

-

C-H Stretching: The C-H stretching vibrations of the alkyl groups are observed in the typical region of 2850-3000 cm⁻¹.

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ can help to distinguish an α-chloroether from an alcohol.

Experimental Protocols

Accurate determination of the physical properties of α-chloroethers requires careful experimental technique, taking into account their potential instability.

Determination of Boiling Point (Reduced Pressure)

Given the thermal lability of many α-chloroethers, determining the boiling point at atmospheric pressure is often not advisable. Vacuum distillation is the preferred method.[9][16]

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased and sealed to maintain a good vacuum. A micro-distillation setup is often suitable for small quantities.

-

Sample Preparation: Place a small amount of the α-chloroether in the distillation flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.

-

Vacuum Application: Gradually apply vacuum to the system using a vacuum pump. Monitor the pressure using a manometer.

-

Heating: Gently heat the distillation flask using a heating mantle or an oil bath.

-

Observation: Observe the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature, along with the recorded pressure, constitutes the boiling point under reduced pressure.

-

Safety: Conduct the distillation in a fume hood and behind a safety shield. Never heat a closed system.

Determination of Solubility

The solubility of an α-chloroether in various solvents can be determined qualitatively.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, hexane).[12][21]

-

Sample Addition: In a series of small test tubes, add approximately 1 mL of each solvent.

-

Solute Addition: To each test tube, add a few drops of the liquid α-chloroether or a small amount of the solid, if applicable.

-

Observation: Vigorously shake or vortex each test tube and observe whether the α-chloroether dissolves completely (miscible/soluble), partially dissolves, or remains as a separate phase (immiscible/insoluble).

-

Reaction with Water: When testing solubility in water, be observant of any signs of a chemical reaction, such as the formation of a precipitate or a change in pH.

Thermodynamic Properties

Conclusion

The physical properties of α-chloroethers are a direct reflection of their unique molecular structure, dominated by the interplay of the electronegative oxygen and chlorine atoms on the same carbon. The anomeric effect plays a crucial role in determining their preferred conformations and, consequently, their stability and reactivity. This guide has provided a detailed overview of their key physical characteristics, including boiling points, solubility, density, and refractive index, alongside practical protocols for their determination. Furthermore, we have highlighted the importance of understanding their stability, safe handling procedures, and spectroscopic signatures. A thorough grasp of these fundamental physicochemical principles is paramount for any scientist working with this versatile and reactive class of compounds, ensuring not only the success of their synthetic endeavors but also a safe and responsible laboratory practice.

References

-

PubChem. Chloromethyl Methyl Ether. National Center for Biotechnology Information. [Link]

- The features of IR spectrum. [Source for general IR regions]

-

PubChem. Chloromethyl ethyl ether. National Center for Biotechnology Information. [Link]

- Table of Characteristic Proton NMR Shifts. [Source for general NMR shifts]

-

University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

- Alpha Resources Inc.

-

Wikipedia. Anomeric effect. [Link]

- Save My Exams. Techniques (OCR A Level Chemistry A): Revision Note. (2025).

- Simplifying Synthesis.

-

PubChem. Bis(Chloromethyl) Ether. National Center for Biotechnology Information. [Link]

-

Loba Chemie. CHLOROMETHYL METHYL ETHER For Synthesis. [Link]

- NMR Chemical Shifts.

- Student Academic Success. Properties and Trends of Organic Compounds.

- Google Patents. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.

-

Cheméo. p-Chloro-«alpha»,«alpha»-dimethylphenethyl alcohol (CAS 5468-97-3). [Link]

-

Wiberg, K. B., Bailey, W. F., Lambert, K. M., & Stempel, Z. D. (2018). The Anomeric Effect: It's Complicated. The Journal of organic chemistry, 83(9), 5242–5255. [Link]

- Typical IR Absorption Frequencies For Common Functional Groups.

- Canadian Environmental Protection Act. Priority Substances List Assessment Report: Bis(chloromethyl) ether, Chloromethyl methyl ether. (1993).

- El-Sonbati, A. Z. (2001). Thermal Decomposition of Chloromethylated Poly(styrene)-PAN Resin and Its Complexes with Some Transition Metal Ions. Monatshefte für Chemie / Chemical Monthly, 132(9), 1073-1082.

- Chemistry For Everyone. How Does Distillation Purify Organic Compounds?. (2025). [YouTube]

-

Chemistry LibreTexts. Physical Properties of Ether. (2023). [Link]

-

Wikipedia. Standard enthalpy of formation. [Link]

-

BYJU'S. Chemical Properties of Ethers. [Link]

-

Wikipedia. Homologous series. [Link]

-

GeeksforGeeks. Physical and Chemical Properties of Ethers. (2022). [Link]

- Table of Characteristic IR Absorptions.

-

Khan Academy. Enthalpy of formation. [Link]

- ResearchGate.

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). [Link]

-

Chemistry LibreTexts. 7.4: Standard Enthalpy of Formation. (2019). [Link]

- ECHEMI. Why do cyclic ethers have higher boiling points than their acyclic isomers?. (2015).

- Tables For Organic Structure Analysis.

- eCampusOntario Pressbooks. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees.

-

chemeurope.com. Standard enthalpy change of formation (data table). [Link]

- eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones.

- Chemistry Stack Exchange. Compare density of halogen substituted benzene rings. (2021).

-

Chemistry LibreTexts. 2.5: Intermolecular Forces and Solubilities. (2022). [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Khan Academy. Solubility and intermolecular forces. [Link]

- Science Ready. HSC Chemistry: Hydrocarbons, Alkanes, Alkenes and Alkynes.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

- Phenomenex. SOLVENT MISCIBILITY TABLE.

- [No title provided]

Sources

- 1. The Anomeric Effect: It's Complicated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www.welcomehomevetsofnj.org - Organic Chemistry Distillation Lab [welcomehomevetsofnj.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. monash.edu [monash.edu]

- 5. savemyexams.com [savemyexams.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How To [chem.rochester.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. byjus.com [byjus.com]

- 12. Homologous series - Wikipedia [en.wikipedia.org]

- 13. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]

- 14. echemi.com [echemi.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. web.pdx.edu [web.pdx.edu]

- 20. eng.uc.edu [eng.uc.edu]

- 21. Khan Academy [khanacademy.org]

- 22. Khan Academy [khanacademy.org]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of 1-Chloro-1-methoxyethane

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, use, and disposal of 1-chloro-1-methoxyethane (CAS No. 1538-87-0). As a potent alkylating agent and a member of the α-chloroether class of compounds, this chemical presents significant hazards that necessitate rigorous safety protocols.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and self-validation in the laboratory.

Chemical Profile and Hazard Identification

1-Chloro-1-methoxyethane is a highly flammable and reactive compound primarily used in organic synthesis.[1][2] Its utility stems from its nature as a reactive electrophile, capable of participating in various nucleophilic substitution reactions.[1] However, the same chemical properties that make it useful also render it hazardous.

1.1. Physical and Chemical Properties

A summary of key quantitative data is essential for a preliminary risk assessment. This substance is a highly flammable liquid and vapor.[2]

| Property | Value | Source |

| Molecular Formula | C₃H₇ClO | PubChem[3] |

| Molecular Weight | 94.54 g/mol | PubChem[3] |

| Boiling Point | 56.6 °C at 760 mmHg | LookChem[4] |

| Flash Point | 6.1 °C | LookChem[4] |

| Density | 0.982 g/cm³ | LookChem[4] |

| Vapor Pressure | 239 mmHg at 25°C | LookChem[4] |

1.2. Core Hazards

The primary hazards associated with 1-chloro-1-methoxyethane are:

-

High Flammability: With a very low flash point, it can form explosive mixtures with air at room temperature. Vapors are heavier than air and may travel to an ignition source.[5] Ignition sources such as open flames, sparks, and hot surfaces must be rigorously excluded from the handling area.[6]

-

Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[7] Exposure can cause irritation to the skin, eyes, and respiratory system.[8]

-

Reactivity: As an α-chloroether, it is susceptible to hydrolysis, potentially releasing hydrochloric acid and other hazardous compounds. It can react violently with strong oxidizing agents and bases.[5] The potential for peroxide formation exists, which could lead to explosive decomposition, especially upon heating.[5]

-

Suspected Carcinogenicity: While specific data for this compound is limited, α-chloroethers as a class are regarded with suspicion. Bis(chloromethyl) ether, a related compound, is a known potent human carcinogen. This structural alert mandates handling 1-chloro-1-methoxyethane with precautions appropriate for a potential carcinogen.

Exposure Controls and Personal Protective Equipment (PPE)

Given the multifaceted hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.

2.1. Engineering Controls

-

Chemical Fume Hood: All handling of 1-chloro-1-methoxyethane, including transfers, reaction setups, and workups, must be conducted within a certified chemical fume hood to control vapor inhalation.[9]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[8]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin, eye, and respiratory exposure.[10]

| Protection Type | Specification | Rationale and Best Practices |

| Eye and Face | Chemical splash goggles meeting ANSI Z.87.1 standards.[11] A face shield should be worn over goggles for procedures with a high splash or explosion risk.[10][11] | Protects against splashes and vapors which can cause serious eye irritation or damage.[10] Standard safety glasses do not provide an adequate seal and are insufficient.[12] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton™).[10] Double-gloving is recommended. | Disposable nitrile gloves offer only incidental splash protection and are not suitable for prolonged contact.[11][12] Always consult the manufacturer's glove compatibility chart. Gloves must be inspected before use and replaced immediately upon contamination.[13] |

| Skin and Body | Flame-retardant laboratory coat.[5] Closed-toe shoes made of a non-porous material.[11][13] | Protects skin from accidental contact and provides a barrier in case of a flash fire. Polyester or acrylic clothing should be avoided.[11] |

| Respiratory | Not required if work is performed within a certified fume hood. If engineering controls fail or for major spill response, a self-contained breathing apparatus (SCBA) is necessary.[14] | Use of respirators outside of emergency response requires a formal respiratory protection program, including fit-testing and medical evaluation.[11] |

Safe Handling and Storage Protocols

3.1. Handling

-

Training: Only personnel properly trained in handling hazardous and flammable chemicals should work with this substance.[15]

-

Minimization: Procure and use the smallest quantity of the chemical necessary for the experiment.

-

Ignition Source Control: Ensure all potential ignition sources are removed from the work area. Use explosion-proof electrical equipment and take measures to prevent static discharge by grounding and bonding containers during transfers.[14]

-

Inert Atmosphere: For reactions sensitive to moisture or air, or where peroxide formation is a concern, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable.

3.2. Storage

-

Location: Store in a dedicated, well-ventilated, flammables storage cabinet.[6]

-

Conditions: Keep the container tightly closed and store in a cool, dry, dark place.[5][6] Protect from heat, light, and sources of ignition.[5][8]

-

Segregation: Store separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][6]

-

Peroxide Formation: As a potential peroxide-former, containers should be dated upon receipt and upon opening.[6] Dispose of the chemical before its expiration date or after a recommended period (e.g., 12 months after opening), even if peroxides are not detected.[6]

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

4.1. First Aid Measures

The following diagram outlines the immediate first aid response to an exposure.

Caption: First aid workflow for 1-chloro-1-methoxyethane exposure.

Key First Aid Instructions:

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[16]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[16][17]

-

Eye Contact: Immediately flush eyes with large amounts of tepid water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16][17] Remove contact lenses if it is safe to do so.[5]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][16]

4.2. Spill and Leak Response

The appropriate response depends on the scale of the spill. The following workflow provides a decision-making framework.

Caption: Decision workflow for chemical spill response.

Key Spill Response Steps:

-

Evacuate and Alert: For any major spill, or if you feel unwell, evacuate the area immediately and notify others.[17]

-

Control Ignition Sources: Remove all sources of ignition.[8]

-

Containment (Minor Spills): For small, manageable spills, use a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[8]

-

Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly.

4.3. Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[16] Do not use a direct water jet, as it may spread the flammable liquid.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

-

Hazards: Vapors can form explosive mixtures with air.[5] Containers may explode when heated.[8] Hazardous decomposition products like hydrogen chloride gas can be produced in a fire.[8]

Waste Disposal

All waste containing 1-chloro-1-methoxyethane, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

-

Collect waste in a designated, sealed, and properly labeled container.

-

Do not mix with incompatible waste streams.

-

Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[8]

Conclusion

1-Chloro-1-methoxyethane is a valuable reagent in chemical synthesis, but its hazardous properties demand the utmost respect and care. By understanding its chemical nature, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. Adherence to the principles and protocols outlined in this guide is essential for protecting personnel, property, and the environment.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60204930, (1R)-1-chloro-1-methoxyethane. Retrieved from [Link]

-

LookChem (n.d.). 1-chloro-1-methoxyethane. Retrieved from [Link]

-

Stenutz (n.d.). 1-chloro-1-methoxyethane. Retrieved from [Link]

-

Chemical-Suppliers (n.d.). 1-Chloro-2-methoxyethane | CAS 627-42-9. Retrieved from [Link]

-

University of Kentucky (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

International Labour Organization & World Health Organization (2021). ICSC 0132 - 1-CHLOROETHANE. Retrieved from [Link]

-

University of North Carolina at Chapel Hill (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]

-

SafeRack (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

-

Bernardo Ecenarro (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

-

Princeton University (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety. Retrieved from [Link]

-

ChemBK (2024). 1-chloro-2-methoxyethane. Retrieved from [Link]

-

Organic Syntheses (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

- 1. 1-chloro-1-methoxyethane | 1538-87-0 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. (1R)-1-chloro-1-methoxyethane | C3H7ClO | CID 60204930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-chloro-1-methoxyethane|lookchem [lookchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 7. 1-Chloro-2-methoxyethane | CAS 627-42-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. mcrsafety.com [mcrsafety.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. ICSC 0132 - 1-CHLOROETHANE [chemicalsafety.ilo.org]

- 15. orgsyn.org [orgsyn.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

electrophilicity of 1-chloro-1-methoxyethane

An In-Depth Technical Guide to the Electrophilicity of 1-Chloro-1-methoxyethane

Abstract

This technical guide provides a comprehensive examination of the electrophilic nature of 1-chloro-1-methoxyethane (α-chloroethyl methyl ether), a highly reactive and versatile reagent in modern organic synthesis. The document elucidates the structural features underpinning its reactivity, with a central focus on the formation and stability of the resonance-stabilized oxocarbenium ion intermediate. We will explore the mechanistic nuances of its reactions with various nucleophiles, detailing its prominent role in the protection of alcohols via methoxymethyl (MOM) ether formation and its utility in carbon-carbon bond-forming reactions. This guide synthesizes theoretical principles with practical, field-proven experimental protocols, computational insights, and spectroscopic data to provide a holistic resource for professionals in chemical research and drug development.

Introduction: Structural Basis of Electrophilicity